![molecular formula C6H2ClF3N4 B114324 8-Cloro-3-(trifluorometil)-[1,2,4]triazolo[4,3-a]pirazina CAS No. 140911-31-5](/img/structure/B114324.png)

8-Cloro-3-(trifluorometil)-[1,2,4]triazolo[4,3-a]pirazina

Descripción general

Descripción

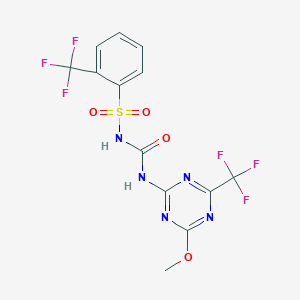

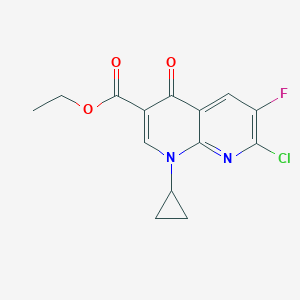

“8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound . It is a sitagliptin pharmaceutical intermediate used in the synthesis of antidiabetic drugs . The sitagliptin phosphate sheet, a novel antidiabetic drug, is a dipeptidyl peptidase-4 (DPP-4) suppressor factor that can improve the human body’s ability to reduce high blood glucose levels .

Synthesis Analysis

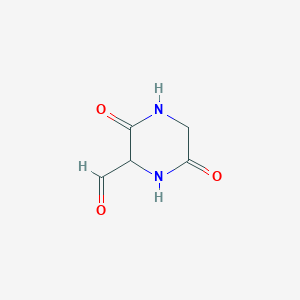

The synthesis of “8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine” involves several steps . The method includes adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . Then, chlorobenzene and trifluoroacetic anhydride are added, and the mixture is heated, refluxed, and trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain 4 . Finally, palladium/carbon and an ethanol solution of the 4 are added under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated . Residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine” include the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . This is followed by the addition of chlorobenzene and trifluoroacetic anhydride, heating, refluxing, and distillation of trifluoroacetic acid . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed . Finally, palladium/carbon and an ethanol solution of the 4 are added under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated . Residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Aplicaciones Científicas De Investigación

Intermediario Farmacéutico

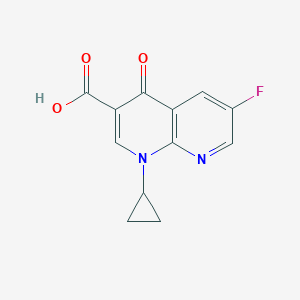

8-Cloro-3-(trifluorometil)-[1,2,4]triazolo[4,3-a]pirazina: es un intermediario valioso en la síntesis de Sitagliptina, un medicamento utilizado para tratar la diabetes tipo 2 . La Sitagliptina funciona como un inhibidor de la dipeptidil peptidasa-4 (DPP-4), mejorando la capacidad del cuerpo para regular los niveles altos de glucosa en sangre .

Desarrollo de Agentes Antibacterianos

Se han sintetizado y probado derivados de este compuesto por sus propiedades antibacterianas. Algunos derivados exhibieron actividades antibacterianas moderadas a buenas contra bacterias grampositivas y gramnegativas, con potencial como nuevos agentes antimicrobianos .

Ciencia de Materiales

Los derivados del compuesto podrían usarse como bloques de construcción para crear nuevos materiales. Su estructura heterocíclica los convierte en candidatos adecuados para desarrollar semiconductores orgánicos u otros materiales funcionales .

Química Analítica

El compuesto y sus derivados se pueden utilizar en métodos analíticos para detectar y cuantificar contaminantes farmacéuticos, como las N-nitrosaminas, en productos farmacéuticos . Esto es crucial para garantizar la seguridad y eficacia de los productos farmacéuticos.

Safety and Hazards

Mecanismo De Acción

Target of Action

It has been found to exhibit significant anti-cancer and antibacterial activities , suggesting that it may interact with targets related to these biological processes.

Mode of Action

In a study, it was found that a derivative of this compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway . This suggests that the compound may interact with its targets to modulate cellular processes related to apoptosis.

Biochemical Pathways

Given its observed anti-cancer and antibacterial activities , it can be inferred that it may affect pathways related to cell proliferation, apoptosis, and bacterial growth.

Result of Action

The compound has shown promising results in anti-cancer studies. Specifically, it has demonstrated antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM, showing that a derivative of this compound had remarkable anticancer activity on HT-29 . In addition, it has shown potential activity against bacterial strains .

Análisis Bioquímico

Biochemical Properties

It has been synthesized and studied for its anti-cancer properties . The compound interacts with various biomolecules, leading to changes in cellular function and potentially contributing to its anti-cancer effects .

Cellular Effects

8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has been shown to have significant effects on human colon cancer cell lines, including HCT-116 and HT-29 . It influences cell function by inducing the mitochondrial apoptotic pathway, up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

Molecular Mechanism

The molecular mechanism of action of 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with various biomolecules within the cell. It is believed to exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Initial studies suggest that it has promising long-term effects on cellular function .

Propiedades

IUPAC Name |

8-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N4/c7-3-4-12-13-5(6(8,9)10)14(4)2-1-11-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJVSFDBHKNNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(F)(F)F)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436910 | |

| Record name | 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140911-31-5 | |

| Record name | 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)